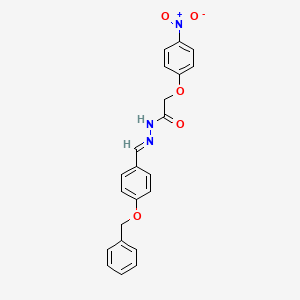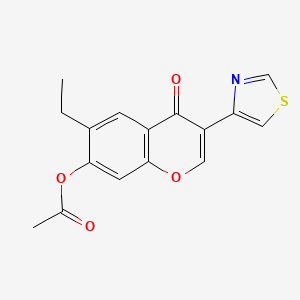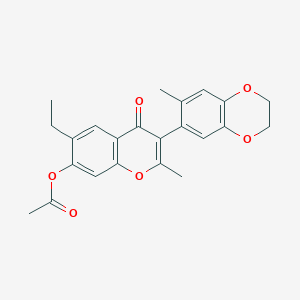![molecular formula C17H25N3O4 B11986405 N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide](/img/structure/B11986405.png)
N-[(3-nitrophenyl)(pentanamido)methyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE is a synthetic organic compound with the molecular formula C17H25N3O4 and a molecular weight of 335.406 g/mol It is characterized by the presence of a nitrophenyl group, a pentanoylamino group, and a pentanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE typically involves the reaction of 3-nitrobenzaldehyde with pentanoyl chloride in the presence of a suitable base, such as triethylamine, to form an intermediate. This intermediate is then reacted with pentanamide under controlled conditions to yield the final product . The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pentanoylamino and pentanamide moieties can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-DIMETHYLAMINOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
- N-((4-METHOXYPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
- N-((4-BROMOPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
- N-((4-FLUOROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE
Uniqueness
N-((3-NITROPHENYL)(PENTANOYLAMINO)METHYL)PENTANAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H25N3O4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[(3-nitrophenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C17H25N3O4/c1-3-5-10-15(21)18-17(19-16(22)11-6-4-2)13-8-7-9-14(12-13)20(23)24/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,18,21)(H,19,22) |
Clave InChI |
NKLFLNMOMLOMCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-(2,4-dihydroxyphenyl)ethanone [(E)-1-(2,4-dihydroxyphenyl)ethylidene]hydrazone](/img/structure/B11986323.png)

![(1E)-1-(3-nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11986348.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11986355.png)
methyl]benzamide](/img/structure/B11986358.png)

![Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11986364.png)

![N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide](/img/structure/B11986379.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11986386.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986397.png)
![Ethyl 3-{1-[(4-chlorophenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11986416.png)
![9-Chloro-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986421.png)
